molecular formula C16H16O4 B1236340 Uvangoletin

Uvangoletin

Cat. No. B1236340
M. Wt: 272.29 g/mol
InChI Key: FYPYWIYWMVCNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uvangoletin, also known as zhongjiefeng, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, uvangoletin is considered to be a flavonoid lipid molecule. Uvangoletin is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Uvangoletin has shown potential in cancer research, particularly for its ability to induce apoptosis in cancer cells. A study by Zheng et al. (2016) found that uvangoletin induced apoptosis in HL-60 cells, a type of leukemia cell, through a mitochondria-mediated pathway. It downregulated anti-apoptotic proteins and upregulated pro-apoptotic proteins, leading to the release of cytochrome c from mitochondria to the cytoplasm. Importantly, this study highlighted that uvangoletin did not cause adverse reactions like myelosuppression, leucopenia, or gastrointestinal tract disturbances, which are common side effects of many cancer treatments (Zheng et al., 2016).

Superoxide Scavenging Properties

Uvangoletin has been identified in various natural sources, like Cedrelopsis grevei seeds. Koorbanally et al. (2003) reported the isolation of uvangoletin and other compounds from these seeds, with uvangoletin showing superoxide scavenging properties. This suggests its potential role in combating oxidative stress, which is implicated in various diseases and aging processes (Koorbanally et al., 2003).

Cytotoxicity and Antioxidative Activity

A comparative study on the cytotoxicity and antioxidative activity of various flavonoids, including uvangoletin, was conducted by Li et al. (2008). They found that uvangoletin exhibited marked cytotoxicity and discussed the relationships between its structure and its antioxidative and cytotoxic activities. This research provides insights into the dual nature of flavonoids like uvangoletin, which can be beneficial at certain doses and potentially harmful at higher doses (Li et al., 2008).

Antibacterial Activity

Uvangoletin has also been studied for its antibacterial properties. Isobe et al. (2002) isolated uvangoletin from the Brazilian medicinal plant Pariparoba and found it to exhibit significant antibacterial activity against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer (Isobe et al., 2002).

Anti-HIV-1 Protease Activity

In the search for anti-HIV treatments, Cheenpracha et al. (2006) identified uvangoletin among other compounds from the methanol extract of Boesenbergia pandurata rhizomes. They found that some of these compounds, including uvangoletin, showed mild anti-HIV-1 protease activity. This suggests a potential avenue for the development of new HIV treatments (Cheenpracha et al., 2006).

Insecticidal Activity

Uvangoletin was also identified as one of the compounds isolated from Piper species in a study by Murillo et al. (2014). They tested these compounds against Spodoptera frugiperda, a crop pest, and found that some, including uvangoletin, showed insecticidal activity. This research highlights the potential use of uvangoletin in pest management strategies (Murillo et al., 2014).

properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C16H16O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10,17,19H,7-8H2,1H3

InChI Key

FYPYWIYWMVCNCS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O

Canonical SMILES

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O

synonyms

uvangoletin
zhongjiefeng

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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